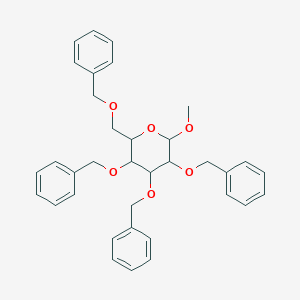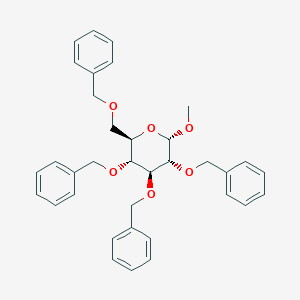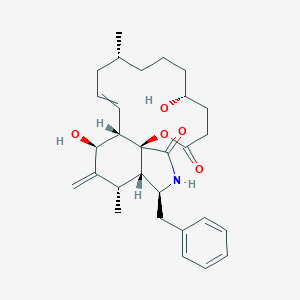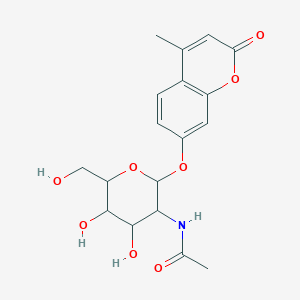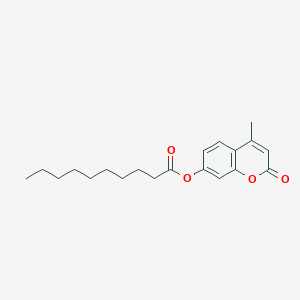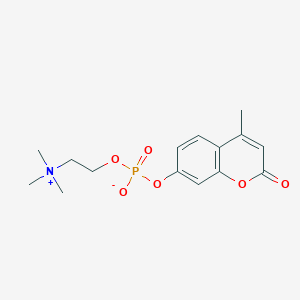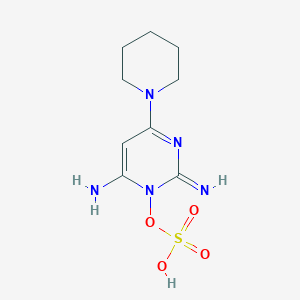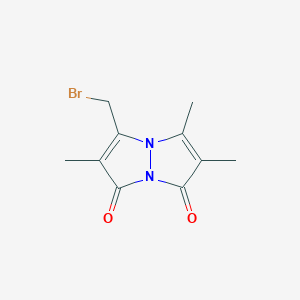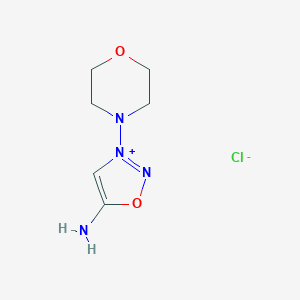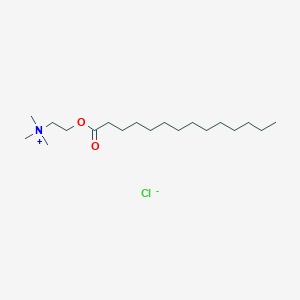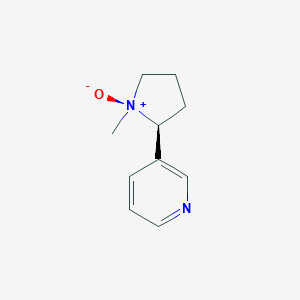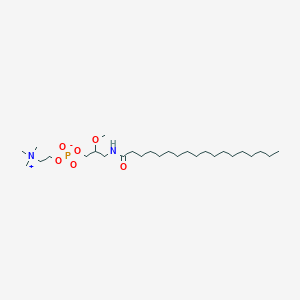
rac-3-Octadecanamido-2-methoxypropyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogs similar to "rac-3-Octadecanamido-2-methoxypropyl phosphocholine" involves several chemical steps, including etherification, acetylation, and hydrolysis, leading to the production of compounds with varying chain lengths and degrees of saturation. One notable method involves the etherification of epichlorohydrin with alcohols, followed by acetylation and selective hydrolysis to obtain the desired phosphocholine analogs (Vijeeta et al., 2014).
Aplicaciones Científicas De Investigación
Biomedical Material Development
Phosphorus-containing polymers, including those derived from methacryloyloxyethyl phosphorylcholine (MPC), have gained significant attention for biomedical applications due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These materials are extensively researched for diverse applications such as dentistry, regenerative medicine, and drug delivery systems. The biomimetic structure of these polymers, owing to the presence of a phospholipid group, makes them particularly interesting for creating advanced materials in the biomedical field (Monge et al., 2011).
Antioxidant Application in Food Industry
Rosmarinic acid, structurally similar to components like rac-3-Octadecanamido-2-methoxypropyl phosphocholine, showcases a potential for extensive application in the food industry due to its antioxidant properties. This compound, found in various plant species, is recognized for its ability to inhibit lipid peroxidation and bacterial growth, making it a valuable natural antioxidant and preservative in food products. Advances in biotechnological production and the confirmation of health-promoting effects through in vitro and in vivo studies highlight its significance in enhancing food safety and quality (Marchev et al., 2021).
Cancer Research
Studies on analogs of naturally occurring phosphocholines, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine, have shed light on their potential in cancer research. These compounds are known to modulate phospholipid metabolism and signal transduction pathways, often inducing apoptosis in cancer cells. Research has revealed that these compounds can inhibit the invasion of cancer cells, providing a novel approach to studying the mechanisms of tumor cell invasion and offering potential therapeutic strategies (Van slambrouck & Steelant, 2014).
Nanotechnology in Concrete Applications
Innovations in construction materials have explored the use of nanomaterials in recycled aggregates concrete (RAC) to enhance mechanical properties and durability. The incorporation of nanomaterials, such as nano-SiO2, nano-CaCO3, and nano-TiO2, has shown promise in improving the performance of RAC under various loading conditions and environmental impacts. This research direction opens up new possibilities for utilizing recycled materials in construction while addressing the challenges of strength and durability through nanotechnology (Allujami et al., 2022).
Propiedades
IUPAC Name |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPWDKOKGANNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008543 |
Source


|
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-Octadecanamido-2-methoxypropyl phosphocholine | |
CAS RN |
88876-07-7 |
Source


|
| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

